Product packaging for Broussin(Cat. No.:CAS No. 76045-50-6)

Broussin

Cat. No.: B1208535
CAS No.: 76045-50-6
M. Wt: 256.3 g/mol
InChI Key: JTPMXGZHRQYFTB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry Research

Natural product chemistry is dedicated to the discovery, isolation, identification, and study of chemical compounds produced by living organisms. Broussin fits squarely within this domain as a compound isolated from natural sources. uou.ac.iniomcworld.comuclouvain.be Its study contributes to the understanding of the chemical diversity present in the plant kingdom and the potential roles these compounds play in plant biology and interactions. Research in this area often involves sophisticated analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to elucidate the structures of isolated compounds like this compound. mdpi.com

Historical Perspective of this compound-Related Investigations

Investigations related to this compound are intertwined with the phytochemical exploration of the plant genera from which it has been isolated, notably Broussonetia. The Broussonetia genus, particularly Broussonetia papyrifera (paper mulberry), has been a subject of phytochemical studies due to its traditional uses and observed biological effects. mdpi.comresearchgate.netindianchemicalsociety.com Over time, researchers have isolated numerous compounds from different parts of these plants, including flavonoids, polyphenols, and other metabolites. mdpi.com this compound has been identified as one of the compounds present in extracts from species such as Broussonetia papyrifera and Dracaena cochinchinensis. nih.govmdpi.com Early investigations focused on the isolation and structural determination of these natural constituents, laying the groundwork for further biological evaluations.

Significance of this compound in Contemporary Phytochemical and Biological Studies

In contemporary research, this compound is significant as a component studied within the complex phytochemical profiles of its source plants. mdpi.comindiandrugsonline.org Phytochemical studies aim to comprehensively identify the chemical constituents of plants, and the presence of compounds like this compound contributes to this understanding. Furthermore, the biological activities observed in plant extracts containing this compound have driven interest in the potential contributions of individual compounds, including this compound, to these effects. mdpi.comencyclopedia.pubresearchgate.netmdpi.com While specific detailed research findings solely on isolated this compound may be less extensive than studies on crude extracts or more abundant compounds, its identification in plants with reported biological activities, such as antioxidant, anti-inflammatory, and anti-tyrosinase effects, underscores its relevance in ongoing phytochemical and biological investigations. mdpi.comindiandrugsonline.orgencyclopedia.pubmdpi.com Research continues to explore the potential bioactivities associated with the diverse compounds found in these plants.

Here is a data table summarizing key chemical information about this compound:

PropertyValueSource
PubChem CID442277 nih.govcdutcm.edu.cn
Molecular FormulaC₁₆H₁₆O₃ nih.govcdutcm.edu.cn
Molecular Weight256.30 g/mol nih.govcdutcm.edu.cn
IUPAC Name(2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol nih.govcdutcm.edu.cn
CAS Number76045-50-6 nih.govontosight.ai
Chemical ClassHydroxyflavan, Methoxyflavan, Flavonoid nih.govontosight.ailipidmaps.org
Source PlantsBroussonetia papyrifera, Dracaena cochinchinensis, Morinda tinctoria nih.govmdpi.comresearchgate.netindianchemicalsociety.comindiandrugsonline.orgencyclopedia.pubnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B1208535 Broussin CAS No. 76045-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76045-50-6

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1

InChI Key

JTPMXGZHRQYFTB-HNNXBMFYSA-N

SMILES

COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O

Origin of Product

United States

Origin and Isolation Methodologies of Broussin

Botanical Sources and Distribution within the Broussonetia Genus

The genus Broussonetia, a member of the Moraceae family, is comprised of several species native to East Asia. wikipedia.orgtreesandshrubsonline.org These plants, which include trees and shrubs, have been a source for numerous natural products, with 338 compounds having been isolated from the genus, including flavonoids, polyphenols, and phenylpropanoids. nih.govmdpi.com

Broussin has been specifically isolated from Broussonetia papyrifera (L.) L'Hér. ex Vent., commonly known as paper mulberry. nih.gov This species is native to a wide region in Asia, including China, India, Korea, and Southeast Asia. kew.org While the Broussonetia genus includes other species such as B. kazinoki and B. luzonica, from which numerous other compounds have been identified, current literature points to B. papyrifera as a documented source of this compound. nih.govmdpi.com The genus is recognized for its rich and diverse phytochemistry, which has attracted considerable research interest. nih.gov

Researchers have investigated various parts of the Broussonetia plant, including the roots, bark, leaves, stems, fruits, and twigs, for the isolation of its constituent compounds. nih.govijcrr.com For the compound this compound, studies have specifically identified the branches and twigs of Broussonetia papyrifera as the primary plant parts for its isolation. nih.gov The inner bark, or bast fibers, of B. papyrifera are also of significant economic importance, particularly for their use in making high-quality paper. cabidigitallibrary.org

Table 1: Botanical Source and Plant Parts for this compound Isolation

CompoundGenusSpeciesPlant Part(s)Reference
This compoundBroussonetiaBroussonetia papyriferaBranches and Twigs nih.gov

Advanced Extraction and Chromatographic Separation Techniques

The isolation of this compound from plant matrices requires a multi-step process involving extraction with appropriate solvents followed by purification using chromatographic methods. The goal is to separate the target compound from a complex mixture of other phytochemicals. researchgate.net

The initial step in isolating this compound involves the extraction of phytochemicals from the dried and powdered plant material. Various solvent systems are employed to selectively extract compounds based on their polarity. Common solvents used for extracting compounds from Broussonetia papyrifera include ethanol, methanol, chloroform, and n-butanol. mdpi.comijmps.orgamazonaws.com Fractionation of an ethanolic or chloroform-soluble extract is a common strategy. mdpi.comresearchgate.net For instance, a chloroform-soluble extract from the twigs of B. papyrifera has been used to isolate various flavonoids and other phenolic compounds. researchgate.net The optimization of solvent choice and extraction conditions is crucial for maximizing the yield of this compound while minimizing the co-extraction of impurities.

Table 2: Solvents Used in the Extraction of Compounds from Broussonetia

SolventPurposeReference
EthanolInitial broad-spectrum extraction mdpi.com
ChloroformExtraction of less polar compounds amazonaws.comresearchgate.net
n-ButanolExtraction of more polar compounds mdpi.com
Ethyl AcetateFractionation of extracts ijmps.org

Following initial extraction, chromatographic techniques are essential for the separation and purification of individual compounds. nih.gov Column chromatography is a fundamental method used for the initial fractionation of crude extracts. nih.gov For achieving high purity, High-Performance Liquid Chromatography (HPLC) is widely utilized. mdpi.com In the analysis of phytochemicals, HPLC systems often use columns with a stationary phase like C18 and a mobile phase consisting of a gradient of solvents, such as acetonitrile (B52724) and water, to separate compounds based on their differential partitioning between the two phases. mdpi.commdpi.com The selection of the appropriate stationary phase, mobile phase composition, and gradient is critical for achieving the baseline resolution required for isolating pure this compound. mdpi.com

Quantitative Analysis of this compound in Natural Matrices

Determining the concentration of this compound in different plant parts or extracts is accomplished through quantitative analysis. HPLC is a primary analytical tool for this purpose. mdpi.com By creating a calibration curve with a pure standard of this compound, the concentration in an unknown sample can be accurately determined by measuring the peak area from the chromatogram. mdpi.com While studies on B. papyrifera have employed sophisticated analytical techniques like RT-qPCR for genetic analysis and LC-MS/MS for proteomics to identify thousands of proteins and their modifications, the quantitative analysis of specific small molecules like this compound relies on established chromatographic methods. mdpi.comnih.gov This quantitative data is vital for standardizing extracts and understanding the variability of the compound within the plant.

Compound Index

Biosynthetic Pathways and Precursors

Elucidation of Broussin's Biosynthetic Route within Plant Metabolism

The biosynthesis of this compound begins with the phenylpropanoid pathway, which provides the initial precursors for flavonoid synthesis. While the complete, step-by-step enzymatic pathway to this compound has not been fully elucidated in Broussonetia papyrifera, it is understood to diverge from the central flavonoid pathway.

The biosynthesis of flavonoids, including this compound, initiates with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) to form naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin, a key intermediate.

From naringenin, the pathway to this compound is believed to involve a series of reduction reactions. While the specific enzymes have not been definitively characterized in Broussonetia papyrifera, the conversion of a flavanone to a flavan (B184786) in other plants typically involves the action of reductases. It is hypothesized that a flavanone 4-reductase (FNR) or a similar enzyme first reduces naringenin to a dihydroflavonol. This is likely followed by further reductions catalyzed by enzymes such as dihydroflavonol 4-reductase (DFR) to form a leucoanthocyanidin, and subsequently by leucoanthocyanidin reductase (LAR) or a related enzyme to yield the flavan backbone of this compound. The final steps would involve specific hydroxylations and methylations to produce the final this compound molecule.

Table 1: Putative Enzymatic Steps in this compound Biosynthesis

StepPrecursorEnzyme (Putative)Product
1p-coumaroyl-CoA + 3x malonyl-CoAChalcone Synthase (CHS)Naringenin Chalcone
2Naringenin ChalconeChalcone Isomerase (CHI)Naringenin
3NaringeninFlavanone 4-Reductase (FNR) -likeDihydroflavonol
4DihydroflavonolDihydroflavonol 4-Reductase (DFR)Leucoanthocyanidin
5LeucoanthocyanidinLeucoanthocyanidin Reductase (LAR) -likeFlavan backbone
6Flavan backboneHydroxylases/MethyltransferasesThis compound

This table is based on established flavonoid biosynthetic pathways and requires specific experimental validation for this compound in Broussonetia papyrifera.

This compound biosynthesis is a clear branch of the flavonoid pathway. The initial steps involving CHS and CHI are common to the synthesis of most flavonoids, including flavones, flavonols, and anthocyanins. The divergence towards this compound, a flavan, occurs after the formation of the flavanone intermediate, naringenin. While the isoflavonoid pathway also utilizes flavanone intermediates, it involves a distinct key enzyme, isoflavone synthase, which catalyzes a characteristic aryl migration. The pathway to this compound does not involve this step but rather a series of reductions of the C-ring of the flavanone skeleton.

Regulation of this compound Biosynthesis in Response to Environmental Stimuli

As a phytoalexin, the production of this compound is tightly regulated and is induced in response to various environmental stresses.

Phytoalexins are, by definition, antimicrobial compounds synthesized by plants in response to pathogen attack. While direct studies on the induction of this compound by specific fungal elicitors in Broussonetia papyrifera are limited, the general principles of phytoalexin induction are well-established. It is expected that this compound biosynthesis is significantly upregulated upon infection by pathogenic fungi. This induction is likely mediated by the plant's recognition of fungal cell wall components or other pathogen-associated molecular patterns (PAMPs), triggering a signal transduction cascade that leads to the activation of genes involved in this compound synthesis.

The biosynthesis of flavonoids in Broussonetia papyrifera is known to be influenced by abiotic stresses. For instance, studies have shown that exposure to heavy metals like cadmium can alter the flavonoid profile of the plant mdpi.com. While the specific effect on this compound levels was not detailed, it is plausible that various abiotic stresses, such as heavy metal exposure, UV radiation, and mechanical wounding, could induce the production of this phytoalexin as part of a general stress response. The accumulation of flavonoids, in general, is a documented response to such environmental challenges in Broussonetia papyrifera mdpi.commdpi.com.

Genetic and Molecular Basis of Biosynthesis

Transcriptome analyses of Broussonetia papyrifera have provided valuable insights into the genetic basis of flavonoid biosynthesis, which encompasses the production of this compound nih.govfrontiersin.org. These studies have identified numerous genes encoding key enzymes of the flavonoid pathway, including multiple isoforms of chalcone synthase (CHS) and chalcone isomerase (CHI). Furthermore, genes encoding enzymes for later steps in the pathway, such as dihydroflavonol 4-reductase (DFR) and leucoanthocyanidin reductase (LAR), have also been identified in the Broussonetia papyrifera transcriptome nih.gov.

The expression of these genes is differentially regulated depending on the developmental stage of the plant and between male and female individuals, indicating a complex transcriptional control over the flavonoid biosynthetic network frontiersin.org. While these transcriptome studies provide a strong foundation, the specific genes responsible for the final reductive steps leading to the flavan structure of this compound and their regulatory networks are yet to be functionally characterized. It is likely that specific transcription factors, responsive to stress signals, play a crucial role in activating the expression of the this compound-specific biosynthetic genes.

Table 2: Key Genes in Flavonoid Biosynthesis Identified in Broussonetia papyrifera

Gene AbbreviationEnzyme NamePutative Role in this compound Biosynthesis
CHSChalcone SynthaseCatalyzes the initial step of the pathway
CHIChalcone IsomeraseConverts naringenin chalcone to naringenin
DFRDihydroflavonol 4-ReductasePotentially involved in the reduction of a dihydroflavonol intermediate
LARLeucoanthocyanidin ReductasePotentially involved in the final reduction to the flavan skeleton

The specific roles of DFR and LAR in this compound biosynthesis require further experimental confirmation.

Identification of Genes Encoding Biosynthetic Enzymes

The synthesis of the core flavonoid structure, from which this compound is derived, is catalyzed by a sequence of enzymes whose corresponding genes have been identified through transcriptomic analyses of Broussonetia papyrifera. nih.govmdpi.com The flavonoid biosynthetic pathway begins with the phenylpropanoid pathway, which provides the initial precursor. nih.gov

Several key structural genes encoding the enzymes essential for the formation of flavonoid precursors have been identified. mdpi.com Transcriptome sequencing of B. papyrifera has revealed numerous putative unigenes associated with the phenylpropanoid and flavonoid biosynthesis pathways. nih.govmdpi.com Among the most critical enzymes are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Dihydroflavonol-4-reductase (DFR). mdpi.com CHS is a pivotal enzyme that catalyzes the first committed step in the flavonoid pathway, the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govfrontiersin.org Subsequently, CHI catalyzes the cyclization of this chalcone into naringenin, a central intermediate for various flavonoid classes. nih.govnih.gov Further modifications by enzymes such as DFR contribute to the diversity of flavonoid structures. mdpi.com

Integrative metabolome and transcriptomic studies on B. papyrifera have confirmed the importance of these genes in flavonoid accumulation. mdpi.com The expression levels of genes encoding CHS, CHI, and DFR have been shown to correlate with the concentration of flavonoids in the plant's leaves. nih.gov Comparative genomic analysis has further revealed an expansion in the gene families responsible for flavonoid biosynthesis in B. papyrifera, which may account for the enhanced production of these compounds. nih.gov

Below is a table summarizing the key enzymes and the genes identified as crucial for the biosynthesis of the flavonoid backbone leading to compounds like this compound in Broussonetia papyrifera.

EnzymeGene AbbreviationFunction in Flavonoid Biosynthesis
Chalcone Synthase CHSCatalyzes the initial condensation reaction to form naringenin chalcone, the first committed step of the pathway. nih.govfrontiersin.org
Chalcone Isomerase CHICatalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin. nih.govnih.gov
Dihydroflavonol-4-reductase DFRCatalyzes the reduction of dihydroflavonols to leucoanthocyanidins, precursors for other flavonoids. mdpi.comnih.gov
Flavanone 3-hydroxylase F3HCatalyzes the 3β-hydroxylation of (2S)-flavanones to create dihydroflavonols. mdpi.comnih.gov
Flavonol Synthase FLSCatalyzes the conversion of dihydroflavonols into flavonols. mdpi.comfrontiersin.org

This table is generated based on data from multiple sources.

Transcriptional Regulation of Pathway Genes

The expression of the biosynthetic genes involved in flavonoid production is tightly controlled by a network of transcription factors (TFs). mdpi.com These regulatory proteins bind to specific promoter regions of the structural genes, thereby activating or repressing their transcription. In Broussonetia papyrifera, several transcription factors, particularly from the MYB family, have been identified as key regulators of the flavonoid biosynthetic pathway. mdpi.com

Studies have shown that specific MYB transcription factors play a significant role in modulating the expression of genes such as CHS, CHI, and DFR. mdpi.com For instance, the overexpression of BpTT2 and BpMYB6 in B. papyrifera was found to effectively increase the transcription of the downstream genes BpCHS1 and BpDFR1. This, in turn, leads to an increased accumulation of polyphenolic compounds. mdpi.com

Further research has identified other transcription factors, including MYB1 and MYB2, which are associated with the regulation of DFR, CHS, and CHI. mdpi.com The interplay of these transcription factors allows for the precise control of flavonoid biosynthesis in response to developmental cues and environmental stimuli. The regulation is complex, as inhibiting the expression of certain genes, such as those encoding Flavanone 3-hydroxylase (F3H), has been observed to increase flavonoid synthesis, indicating a sophisticated feedback and control mechanism within the pathway. mdpi.com

The table below details the transcription factors identified in Broussonetia papyrifera and their regulatory effects on flavonoid biosynthetic genes.

Transcription FactorTarget Gene(s)Regulatory Effect
BpTT2 BpCHS1, BpDFR1Positive regulation; overexpression increases transcription. mdpi.com
BpMYB6 BpCHS1, BpDFR1Positive regulation; overexpression increases transcription. mdpi.com
MYB1 DFR, CHS, CHIAssociated with the regulation of these key biosynthetic genes. mdpi.com
MYB2 DFR, CHS, CHIAssociated with the regulation of these key biosynthetic genes. mdpi.com

This table is generated based on data from the cited source.

Mechanistic Biological Activities of Broussin and Its Analogs

In Vitro Enzyme Modulation and Inhibition Kinetics

The interaction of Broussin and its analogs with various enzymes has been a key area of research, revealing specific inhibitory activities and kinetic profiles.

This compound and related compounds from Broussonetia species have demonstrated inhibitory effects against several key enzymes. Notably, compounds structurally similar to this compound, such as other 1,3-diphenylpropanes, have shown potent inhibition of tyrosinase, an essential enzyme in melanin synthesis. embopress.org For instance, kazinol C, kazinol F, and broussonin C, all isolated from Broussonetia kazinoki, exhibit significant inhibitory activity against both the monophenolase and diphenolase functions of tyrosinase. embopress.org

While direct inhibitory data for this compound against pancreatic lipase is limited, other compounds isolated from Broussonetia species have shown activity. Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for obesity. nih.govmdpi.com Similarly, Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways, is a target for diabetes and obesity treatment. nih.gov Flavonoids and other phenolic compounds from Broussonetia papyrifera have been identified as natural PTP1B inhibitors.

Inhibition of glycosidases by analogs of this compound has also been reported. While specific data on this compound is scarce, related iminosugar alkaloids from Broussonetia, such as broussonetine M, are potent inhibitors of β-galactosidase and β-glucosidase but show weaker or no activity against α-glucosidase and α-mannosidase. nih.gov This highlights the specificity of these compounds for certain types of glycosidic linkages. There is no clear evidence for the direct inhibition of nitric oxide synthase (NOS) by this compound. However, related compounds have been shown to inhibit the production of nitric oxide (NO) in cellular models, which is often linked to the modulation of inflammatory pathways rather than direct enzyme inhibition. mdpi.comnih.govmdpi.com

Table 1: Inhibitory Activity of this compound Analogs and Related Compounds on Various Enzymes

Compound Enzyme Target IC₅₀ Value (µM) Inhibition Type Source
Kazinol C Tyrosinase (monophenolase) 17.9 Competitive Broussonetia kazinoki embopress.org
Kazinol F Tyrosinase (monophenolase) 0.43 Competitive Broussonetia kazinoki embopress.org
Broussonin C Tyrosinase (diphenolase) 1.7 Competitive Broussonetia kazinoki embopress.org
Oroxylin A Pancreatic Lipase 82.7 ± 3.6 - Scutellaria baicalensis (Illustrative) nih.gov
Trodusquemine PTP1B 1 Non-competitive Synthetic nih.gov
Broussonetine M β-Galactosidase (bovine liver) 8.1 - Broussonetia kazinoki

The mechanism of enzyme inhibition provides insight into the molecular interactions between the inhibitor and the enzyme's active site. For tyrosinase, several 1,3-diphenylpropanes isolated from Broussonetia kazinoki act as competitive inhibitors. embopress.org This mode of inhibition suggests that these compounds bind directly to the active site of the enzyme, likely competing with the natural substrate, L-tyrosine. embopress.orgmdpi.com The binding of these inhibitors may involve interactions with the copper ions present in the active site of tyrosinase, a common mechanism for tyrosinase inhibitors. mdpi.com

In the case of PTP1B, inhibitors often bind to the enzyme's active site, which contains a critical cysteine residue. nih.gov The interaction can be reversible or irreversible, leading to a conformational change that prevents the enzyme from dephosphorylating its substrates. Allosteric inhibition, where the inhibitor binds to a site other than the active site to induce a conformational change, is another possible mechanism. nih.gov

Inhibition of β-galactosidase by related iminosugar alkaloids often involves the inhibitor mimicking the structure of the natural substrate (lactose). nih.gov These substrate analogs bind to the active site, blocking the access of the actual substrate and thus preventing its hydrolysis. nih.gov

Cellular Mechanistic Investigations

Beyond direct enzyme inhibition, the biological effects of this compound and its analogs have been explored in cellular systems, revealing their influence on key signaling pathways and defense mechanisms.

The anti-inflammatory properties of compounds from Broussonetia species are often attributed to their ability to modulate critical signaling pathways. Broussonin E, a related phenolic compound, has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the phosphorylation of ERK and p38 Mitogen-Activated Protein Kinases (MAPK). nih.gov The MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory mediators. nih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.commdpi.com

The Nuclear Factor-kappa B (NF-κB) pathway is another central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS). Many natural phenolic compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB. While direct evidence for this compound is limited, the observed reduction in NO production by related compounds in LPS-stimulated macrophages strongly suggests an interaction with the NF-κB signaling pathway, as iNOS expression is largely under the control of NF-κB.

Phenolic compounds, including this compound, are well-known for their antioxidant properties. These properties are often evaluated through their ability to scavenge synthetic free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). nih.govnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.net The radical scavenging activity of these compounds is typically attributed to their ability to donate a hydrogen atom or an electron to the free radical, thereby neutralizing it. mdpi.comnih.gov

In cellular systems, a key defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. nih.govmdpi.comnih.govresearchgate.netmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. nih.gov Upon exposure to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, leading to their transcription. nih.govmdpi.commdpi.com While direct studies on this compound's ability to activate the Nrf2 pathway are not extensively documented, it is a known mechanism for many phenolic antioxidants. mdpi.com The Cellular Antioxidant Activity (CAA) assay, which measures the ability of a compound to prevent the formation of fluorescent radicals within cells, provides a more biologically relevant measure of antioxidant potential. nih.gov

The antimicrobial properties of this compound and its analogs are an emerging area of interest. Flavonoids and other phenolic compounds isolated from various plants have demonstrated a broad spectrum of antimicrobial activity. The specific activity of this compound against a wide range of pathogenic bacteria, fungi, and viruses is not yet well-defined in the scientific literature. The evaluation of antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. nih.govnih.gov For viruses, the activity is often expressed as the half-maximal effective concentration (EC₅₀), the concentration that inhibits 50% of viral replication. While general antiviral activity has been reported for some compounds from Broussonetia, detailed studies on the specific antiviral spectrum of this compound are limited. nih.gov

Cell Proliferation and Differentiation Modulation in Research Models

This compound and its analogs have demonstrated significant modulatory effects on cell proliferation and differentiation across various research models, particularly in the context of cancer cell lines.

Cancer Cell Proliferation:

Notably, Broussonin A and Broussonin B have been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) and ovarian cancer cells. nih.govnih.gov Mechanistic studies have revealed that these compounds induce a G1 cell cycle arrest, a critical checkpoint that prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. nih.gov This cell cycle arrest is associated with the regulation of cell cycle-related proteins. nih.gov Specifically, treatment with Broussonin A or B has been observed to inhibit the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S transition. nih.gov

In different cancer cell types, other this compound analogs have also shown anti-proliferative activity through distinct mechanisms. Broussochalcone A, for instance, has demonstrated cytotoxic effects against colon and liver cancer cells by promoting the degradation of β-catenin. nih.gov β-catenin is a crucial component of the Wnt signaling pathway, which is often aberrantly activated in these cancers, leading to uncontrolled cell proliferation. By accelerating the turnover of intracellular β-catenin, Broussochalcone A effectively inhibits the transcription of β-catenin/T-cell factor-dependent genes like cyclin D1 and c-Myc, which are essential for cell cycle progression. nih.gov Furthermore, Broussochalcone A has been identified as a novel inhibitor of the orphan nuclear receptor NR4A1, and it induces apoptosis in pancreatic cancer cells. uni.lu

The table below summarizes the observed effects of specific this compound analogs on the proliferation of various cancer cell lines.

CompoundCell LineEffectMechanism
Broussonin A Non-small cell lung cancer (A549, H1299)Inhibition of proliferationG1 cell cycle arrest, regulation of cell cycle-related proteins, inhibition of retinoblastoma protein phosphorylation
Ovarian cancer (SKOV-3)Inhibition of proliferationG1 cell cycle arrest, regulation of cell cycle-related proteins, inhibition of retinoblastoma protein phosphorylation
Broussonin B Non-small cell lung cancer (A549, H1299)Inhibition of proliferationG1 cell cycle arrest, regulation of cell cycle-related proteins, inhibition of retinoblastoma protein phosphorylation
Ovarian cancer (SKOV-3)Inhibition of proliferationG1 cell cycle arrest, regulation of cell cycle-related proteins, inhibition of retinoblastoma protein phosphorylation
Broussochalcone A Colon cancer cellsDecreased viabilityPromotion of β-catenin degradation, repression of cyclin D1 and c-Myc expression
Liver cancer cellsDecreased viabilityPromotion of β-catenin degradation, repression of cyclin D1 and c-Myc expression
Pancreatic cancer cells (Panc-1, MiaPaCa-2)Inhibition of proliferationInduction of apoptosis, inhibition of NR4A1

Adipocyte Differentiation:

While the primary focus of research has been on cancer cells, some evidence suggests that this compound analogs also influence adipocyte differentiation. Broussonin A and Broussonin B have been reported to possess anti-adipogenic properties. nih.gov However, detailed mechanistic studies elucidating the specific molecular pathways through which these compounds modulate the differentiation of preadipocytes into mature adipocytes are currently limited.

Receptor Binding and Ligand-Target Interactions

The precise receptor binding and ligand-target interactions of this compound and its analogs are an area of ongoing investigation. While the downstream effects of these compounds on various signaling pathways have been documented, direct binding to specific receptors has not been extensively characterized.

However, mechanistic studies on some analogs provide insights into their molecular targets. For example, Broussochalcone A has been identified as a novel inhibitor of the orphan nuclear receptor NR4A1. uni.lu This suggests a direct interaction between Broussochalcone A and NR4A1, leading to the subsequent induction of apoptosis in pancreatic cancer cells.

Similarly, the anti-inflammatory activity of Papyriflavonol A has been attributed to its ability to selectively inhibit secretory phospholipase A2 (sPLA2) enzymes, specifically human group IIA and V sPLA2s. nih.gov This inhibitory action is described as potent and irreversible, indicating a strong and stable interaction between Papyriflavonol A and the active site of these enzymes. nih.gov

Further research, including receptor binding assays and structural biology studies, is required to fully elucidate the direct molecular targets of this compound and its diverse analogs and to understand the specific ligand-receptor interactions that mediate their biological activities.

In Vivo Animal Model Studies for Biological Effects

The therapeutic potential of this compound analogs has been further investigated in various in vivo animal models, providing crucial information on their efficacy in relevant disease contexts.

Efficacy in Relevant Disease Models

Inflammatory Models:

Papyriflavonol A has demonstrated significant anti-inflammatory effects in a rat model of passive cutaneous anaphylaxis, an IgE-dependent allergic reaction. nih.gov This in vivo efficacy is consistent with its in vitro inhibitory activity against secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. nih.gov

Broussonin E has also shown promise in modulating inflammatory responses. In a study using a lipopolysaccharide (LPS)-induced inflammation model in macrophages, Broussonin E was found to suppress the production of pro-inflammatory mediators. nih.gov This effect was mediated by the inhibition of the MAPK signaling pathway and the enhancement of the JAK2-STAT3 pathway, highlighting its potential as an anti-inflammatory agent. nih.gov

In Vivo Tumor Xenografts:

While detailed in vivo studies on tumor xenografts for this compound itself are not extensively reported, the observed in vitro anti-proliferative and pro-apoptotic effects of its analogs, such as Broussonin A, Broussonin B, and Broussochalcone A, on various cancer cell lines suggest their potential for in vivo anti-tumor activity. nih.govnih.govuni.lu The ability of these compounds to induce cell cycle arrest and promote cancer cell death in vitro provides a strong rationale for their further evaluation in preclinical xenograft models to assess their efficacy in a whole-organism context.

Metabolic Dysregulation Models:

Currently, there is a lack of specific in vivo studies investigating the effects of this compound or its direct analogs in animal models of metabolic dysregulation, such as obesity or diabetes. However, the reported anti-adipogenic properties of Broussonin A and B suggest a potential role in modulating metabolic processes, warranting future investigation in relevant in vivo models. nih.gov

Systemic Biological Responses and Biomarker Analysis in Animal Studies

Comprehensive studies detailing the systemic biological responses and biomarker analysis following the administration of this compound or its analogs in animal models are limited. While localized effects in specific tissues or cell types have been investigated, a broader understanding of their systemic impact is yet to be fully elucidated.

In the context of inflammation, studies on Papyriflavonol A in a passive cutaneous anaphylaxis model in rats demonstrated a reduction in the inflammatory response, which serves as a macroscopic biomarker of efficacy. nih.gov Similarly, in vitro studies with Broussonin E showed a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators in macrophages, suggesting that these molecules could serve as potential biomarkers for in vivo studies. nih.gov

For in vivo cancer models, future studies involving this compound analogs would benefit from the analysis of systemic biomarkers related to tumor growth, angiogenesis, and metastasis. This could include monitoring levels of circulating tumor cells, specific growth factors, or inflammatory cytokines that are indicative of treatment response.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Functional Groups

Pharmacophores represent the essential spatial arrangement of functional groups and chemical features of a molecule that are necessary for its optimal interaction with a specific biological target. biotechacademy.dknih.govmdpi.com Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. biotechacademy.dkpeter-ertl.comlibretexts.org

In the context of Broussin, which is a flavan (B184786), the core flavan structure and its attached functional groups are key areas of investigation for identifying pharmacophores related to its biological activities, such as antifungal or enzyme inhibitory effects. While specific detailed pharmacophore models for this compound are not extensively described in the provided search results, studies on related compounds from Broussonetia papyrifera and other natural products provide insights into the types of functional groups that are often associated with relevant biological activities.

For instance, studies on aromatase inhibitors from Broussonetia papyrifera highlight various flavonoids and chalcones as active compounds, suggesting that the presence and position of hydroxyl and prenyl groups on the flavonoid or chalcone (B49325) scaffold are important for their inhibitory activity. researchgate.net Similarly, research on tyrosinase inhibitors from Broussonetia kazinoki, which includes broussonin C (a 1,3-diphenylpropane (B92013) derivative structurally related to flavans), indicates that the arrangement of hydroxyl groups on the diphenylpropane core influences tyrosinase inhibitory effects. researchgate.net

General principles of SAR suggest that functional groups capable of forming hydrogen bonds (like hydroxyl groups), hydrophobic interactions (like alkyl or aromatic groups), and electrostatic interactions play critical roles in binding to biological targets. biotechacademy.dk Identifying the specific arrangement of these groups in this compound that are crucial for its activity is a primary goal of SAR studies.

Impact of Structural Modifications on Biological Potency and Selectivity

Although detailed studies on specific structural modifications of this compound are not widely available in the provided context, research on related natural products from Broussonetia species offers relevant examples. For instance, comparing the activity of different chalcones, flavans, and flavanones isolated from Broussonetia papyrifera against enzymes like aromatase reveals how variations in the core structure and the presence or absence of specific functional groups (e.g., geranyl, hydroxyl, or methoxy (B1213986) groups) influence inhibitory potency. researchgate.net

Similarly, studies on tyrosinase inhibitors from Broussonetia kazinoki demonstrate that minor structural differences among 1,3-diphenylpropanes, such as the position and number of hydroxyl groups, lead to varying degrees of tyrosinase inhibition. researchgate.net This highlights the sensitivity of biological activity to subtle structural changes.

Understanding the impact of these modifications can guide the design of this compound analogs with enhanced potency against a desired target or improved selectivity over other potential targets, thus reducing off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the biological activity of a series of compounds to their molecular descriptors. openbioinformaticsjournal.comfrontiersin.orgfrontiersin.orgnih.gov These models can then be used to predict the activity of new, untested compounds. openbioinformaticsjournal.comfrontiersin.org

For this compound and its derivatives, QSAR modeling can provide a more quantitative understanding of the SAR, allowing researchers to predict how specific structural changes will affect biological activity before synthesizing the compounds. While specific QSAR models for this compound are not detailed in the search results, the principles and applications of QSAR are well-established in drug discovery and natural product research. openbioinformaticsjournal.comfrontiersin.orgfrontiersin.orgnih.gov

QSAR models typically involve calculating various molecular descriptors that capture different aspects of the molecule's structure and properties, such as electronic, steric, and lipophilic characteristics. openbioinformaticsjournal.comfrontiersin.orgfrontiersin.org These descriptors are then correlated with the measured biological activity using statistical methods like multiple linear regression or more advanced machine learning techniques. openbioinformaticsjournal.comfrontiersin.orgijcce.ac.ir

Computational Approaches to SAR Prediction

Computational approaches play a vital role in predicting SAR and biological activity. These methods range from molecular docking and pharmacophore modeling to more sophisticated machine learning algorithms. nih.govnih.gov

Molecular docking can predict the preferred binding orientation and affinity of a molecule to a biological target, providing insights into the key interactions that govern activity. Pharmacophore modeling, as mentioned earlier, identifies the essential features required for binding. nih.govmdpi.com

Machine learning techniques, such as Artificial Neural Networks (ANN) and Genetic Algorithms (GA), are increasingly used in QSAR modeling to build predictive models based on large datasets of compounds and their activities. ijcce.ac.irrepec.orgrepec.org These methods can identify complex, non-linear relationships between molecular descriptors and biological activity that might not be apparent through simpler statistical methods. ijcce.ac.ir

For this compound and its derivatives, computational approaches can be used to:

Predict the binding mode and affinity to potential targets (e.g., enzymes, receptors).

Develop predictive QSAR models for specific biological activities based on experimental data.

Virtually screen libraries of this compound analogs to identify promising candidates for synthesis and testing.

Design new derivatives with predicted improved activity or selectivity. nih.gov

Physicochemical Descriptors and Their Correlation with Biological Activity

Physicochemical descriptors are numerical values that represent the physical and chemical properties of a molecule. openbioinformaticsjournal.comfrontiersin.orgfrontiersin.org These descriptors are fundamental inputs for QSAR modeling and are crucial for understanding how molecular properties influence biological activity. openbioinformaticsjournal.comfrontiersin.orgfrontiersin.org

Commonly used physicochemical descriptors in QSAR studies include:

Lipophilicity: Often represented by LogP or LogD, it describes the molecule's preference for a lipid environment versus an aqueous environment. openbioinformaticsjournal.comfrontiersin.orgfrontiersin.orgijcce.ac.ir Lipophilicity influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes and hydrophobic binding sites. ijcce.ac.ir

Electronic Properties: Descriptors such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) describe the electron distribution within a molecule. openbioinformaticsjournal.comfrontiersin.orgfrontiersin.org These properties are important for understanding electrostatic interactions and reactivity.

Steric Properties: Descriptors that describe the molecule's size and shape, such as molecular volume, molar refractivity, and steric hindrance. openbioinformaticsjournal.comfrontiersin.orgfrontiersin.org Steric fit is crucial for a molecule to bind effectively to the active site of a biological target.

Topological Descriptors: These are based on the connectivity and branching of atoms in a molecule. frontiersin.orgfrontiersin.org Examples include the Wiener index and the E-state index. frontiersin.orgfrontiersin.org They capture information about the molecule's topology and can correlate with various properties.

The correlation between these physicochemical descriptors and the biological activity of this compound and its derivatives can provide valuable insights into the mechanisms of action and guide the design of more potent and selective compounds. For example, if a study shows that increased lipophilicity correlates with higher activity against a particular target, it might suggest that hydrophobic interactions are important for binding. Conversely, if the presence of a polar group at a specific position enhances activity, it could indicate the formation of hydrogen bonds or electrostatic interactions with the target.

By analyzing these correlations, researchers can develop a deeper understanding of the SAR and use this knowledge to rationally design new this compound analogs with optimized physicochemical properties for desired biological outcomes.

Synthetic Approaches to Broussin and Its Structural Analogs

Total Synthesis Strategies for Broussin and Related Flavans

Total synthesis of natural products like this compound often involves multi-step strategic planning to address challenges such as stereochemical control and the construction of complex ring systems. openaccessjournals.com Retrosynthetic analysis is a key step, breaking down the target molecule into simpler fragments. openaccessjournals.com

Total synthesis approaches for flavans, including those related to this compound, have been reported. researchgate.net For instance, total syntheses of knerachlin A and knerachlin B, which are flavans, start from 2,4,6-trihydroxyacetophenone and 2,6-dihydroxyacetophenone, respectively. researchgate.net A crucial step in these syntheses is the condensation of a ketone with cinnamaldehyde. researchgate.net Another example involves the synthesis of (±)-Columbianetin, a dihydrobenzofuran derivative, through a ten-step sequence starting from 2,6-dihydroxybenzoic acid. researchgate.net

A concise synthesis of this compound, an antifungal natural product, has utilized an ortho-allyliodoarene as a valuable synthetic intermediate. hep.com.cnsci-hub.seresearchgate.net This approach involved an osmium-catalyzed dihydroxylation of 2-iodo-4-methoxyallylbenzene to produce a corresponding diol, followed by protection of the primary alcohol. hep.com.cn Subsequent palladium-catalyzed intramolecular C−O bond formation led to the formation of a dihydrobenzofuran intermediate. hep.com.cn The removal of a tert-butyl ether protecting group using trifluoroacetic acid in dichloromethane (B109758) in the presence of triisopropylsilane (B1312306) yielded this compound in 39% yield. researchgate.net

Key reaction steps in the synthesis of this compound and its analogs often involve the formation of the chroman ring system and the introduction of substituents with defined stereochemistry. Stereochemical control is a persistent challenge in synthetic chemistry, particularly when creating acyclic carbon stereocenters or in reactions involving multiple steps. nih.govnih.gov Techniques for achieving stereoselective synthesis include using chiral starting materials (chiral pool), resolution of enantiomers, employing chiral auxiliaries, and enantioselective synthesis with chiral reagents or catalysts. ethz.ch

In the synthesis utilizing an ortho-allyliodoarene intermediate, the osmium-catalyzed dihydroxylation step is crucial for introducing hydroxyl groups with specific relative stereochemistry. hep.com.cn Palladium-catalyzed intramolecular C−O bond formation is a key cyclization step to form the dihydrobenzofuran core. hep.com.cn

For other flavans, condensation reactions and cyclization strategies are central. The stereochemical outcome of these reactions can be influenced by various factors, including the choice of catalyst, reaction conditions, and the inherent properties of the substrates. nih.gov

The efficiency and scalability of synthetic routes are important considerations for the practical production of this compound and its analogs. An efficient synthesis typically involves a minimal number of steps, high yields for each step, and readily available starting materials. Scalability refers to the ability to adapt a synthetic route to produce larger quantities of the target compound.

Derivatization and Semi-Synthesis for Analog Generation

Derivatization and semi-synthesis approaches involve modifying existing natural products or intermediates to create structural analogs. This can be useful for exploring structure-activity relationships and generating compounds with potentially enhanced properties.

Chemo-enzymatic synthesis combines chemical and enzymatic transformations. Enzymes can offer high selectivity and efficiency for specific reactions, including those involved in modifying natural product structures. While specific examples of chemo-enzymatic synthesis directly applied to this compound were not prominently found in the search results, enzymes are known to be involved in the biosynthesis of flavonoids and related compounds in plants. clockss.org For example, flavanone (B1672756) 4-reductase is an enzyme involved in the metabolism of flavan-4-ols. wikipedia.org Chemo-enzymatic approaches could potentially be used to introduce specific functional groups or modify the stereochemistry of this compound or its precursors.

Targeted chemical modifications of this compound or related flavans can be undertaken to generate analogs with altered or enhanced biological activities. This involves rational design based on structural information and known structure-activity relationships of related compounds. Examples of chemical derivatization are seen in various chemical contexts, including the derivatization of compounds for analytical purposes. publications.gc.caitson.mxhku.hk

The co-occurrence of this compound and other related compounds like broussonin C, this compound-A, and broussanin-B in Broussonetia papyrifera suggests potential biosynthetic relationships and provides a basis for exploring structural variations. clockss.org Modifications could involve altering the substitution pattern on the phenyl rings, modifying the chroman core, or introducing new functional groups.

Novel Synthetic Methodologies Inspired by this compound's Structure

The unique structural features of this compound and other flavans can inspire the development of novel synthetic methodologies. The chroman ring system and the specific arrangement of hydroxyl and methoxy (B1213986) groups present synthetic challenges that can drive innovation in organic synthesis.

The synthesis of complex natural products often requires the development of new reactions and strategies to overcome specific synthetic hurdles. openaccessjournals.com The concise synthesis of this compound using a reductive iodonio-Claisen rearrangement to generate a key intermediate exemplifies how the target structure can influence the choice and development of synthetic methods. hep.com.cnresearchgate.net Research into efficient and stereoselective methods for constructing substituted chromans and related heterocyclic systems is relevant to the synthesis of this compound and its analogs.

The study of the biosynthesis of natural products can also provide inspiration for developing biomimetic synthetic routes. clockss.org Understanding how plants synthesize these compounds in nature can inform the design of more efficient and environmentally friendly synthetic approaches in the laboratory.

Advanced Analytical Methodologies for Broussin Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of natural products. For Broussin, techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy have been pivotal in its initial characterization and subsequent studies. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for identifying its metabolites in complex biological matrices. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental composition.

In the context of this compound research, HRMS is critical for:

Structural Confirmation: Initial structural elucidation of this compound relied on HRMS to confirm its molecular formula, C₁₆H₁₆O₃. researchgate.net

Metabolite Identification: When studying the metabolism of this compound in vitro or in vivo, HRMS coupled with liquid chromatography (LC-HRMS) can detect and identify metabolic products. By comparing the high-resolution mass spectra of the parent compound with its metabolites, researchers can identify common biotransformations like hydroxylation, glucuronidation, or sulfation. Each metabolic modification corresponds to a predictable mass shift, which can be accurately measured.

Non-Targeted Screening: HRMS enables non-targeted screening approaches to build a comprehensive profile of all metabolites present in a sample after exposure to this compound, providing insights into its metabolic pathways.

Table 1: Application of HRMS in this compound Metabolite Profiling

Parameter MeasuredInformation GainedRelevance to this compound Research
Accurate Mass Elemental composition (Molecular Formula)Confirms identity of this compound and its potential metabolites.
Isotopic Pattern Corroborates the elemental composition.Increases confidence in formula assignment.
MS/MS Fragmentation Structural information about different parts of the molecule.Helps to locate the site of metabolic modification on the this compound scaffold.
Retention Time (LC) Chromatographic separation from other compounds.Differentiates between isomers and other components in a complex mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules in solution. While basic 1D NMR (¹H and ¹³C) is used for initial structural identification, advanced 2D NMR experiments are employed for detailed conformational analysis.

For a molecule like this compound, which possesses stereocenters and some degree of rotational freedom, NMR can provide insights into its preferred shape and flexibility.

NOE (Nuclear Overhauser Effect) Experiments: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to identify protons that are close to each other in space, typically within 5 Å. Observing NOE correlations between specific protons allows for the determination of the relative stereochemistry and the preferred conformation of the molecule in solution.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these constants can provide quantitative information about the geometry of the molecule, such as the conformation of its heterocyclic ring.

While the initial structural elucidation of this compound was confirmed with NMR, detailed conformational analysis studies have not been widely published. nih.gov Such studies would be valuable for understanding how the 3D shape of this compound influences its interaction with biological targets.

Table 2: NMR Techniques for this compound Conformational Analysis

NMR ExperimentInformation ProvidedHypothetical Application to this compound
NOESY/ROESY Through-space correlations between nearby protons.Determine the spatial arrangement of the prenyl group relative to the flavan (B184786) core.
J-Coupling Analysis Through-bond correlations providing dihedral angle data.Define the puckering and preferred conformation of the dihydropyran ring.
¹³C NMR Information on the carbon skeleton and electronic environment.Chemical shifts can be sensitive to steric compression, providing clues about the molecular shape.

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile compounds like this compound. When coupled with a UV detector (HPLC-UV), it provides a quantitative measure of the compound based on its absorbance of light at a specific wavelength. Coupling HPLC with a mass spectrometer (HPLC-MS) offers the dual benefit of separation and mass identification, providing higher specificity and sensitivity. vdoc.pubhku.hk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile or semi-volatile compounds. While this compound itself is not highly volatile, it can be derivatized (e.g., through silylation) to increase its volatility for GC-MS analysis. This technique has been used in the broader analysis of chemical constituents from Broussonetia species. nih.govresearchgate.netencyclopedia.pub

These methods are routinely used to ensure the purity of this compound samples for biological testing and to quantify its concentration in various extracts or formulations.

Biophysical Methods for Ligand-Target Interaction Studies

Understanding the biological activity of this compound requires studying its direct interactions with molecular targets, such as proteins or enzymes. Biophysical methods provide quantitative data on these interactions without the need for radioactive or fluorescent labels.

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring molecular interactions in real-time. In a typical SPR experiment, a target protein (the "ligand") is immobilized on a sensor chip. A solution containing this compound (the "analyte") is then flowed over the surface. Binding between this compound and the target protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

SPR analysis provides key kinetic parameters:

Association Rate Constant (kₐ): The rate at which this compound binds to the target.

Dissociation Rate Constant (kₑ): The rate at which the this compound-target complex falls apart.

Equilibrium Dissociation Constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ. A lower Kₑ value indicates a stronger binding interaction.

While specific SPR studies involving this compound are not prominent in the literature, this technique would be the gold standard for validating a direct binding interaction between this compound and a purified target protein and for quantifying the kinetics of that interaction.

Table 3: Kinetic Parameters from SPR Analysis

ParameterSymbolDefinitionUnit
Association RatekₐRate of complex formation.M⁻¹s⁻¹
Dissociation RatekₑRate of complex decay.s⁻¹
Affinity (Dissociation Constant)KₑMeasure of the strength of the interaction.M (molar)

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target molecule. The resulting heat change is measured, allowing for the direct determination of the key thermodynamic parameters of the interaction.

ITC is considered the gold standard for characterizing binding thermodynamics because it provides a complete thermodynamic profile from a single experiment:

Binding Affinity (Kₐ or Kₑ): The strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.

Entropy Change (ΔS): The change in disorder upon binding, often related to hydrophobic interactions and conformational changes.

Stoichiometry (n): The ratio of this compound to target protein in the final complex.

This information provides deep insight into the molecular forces driving the binding event. Currently, there is a lack of published ITC data for this compound, but this methodology would be essential for a full thermodynamic characterization of its interaction with any putative biological target.

Imaging and Microscopic Techniques for Cellular Localization and Effects

Following a comprehensive search of scientific literature, it has been determined that there are currently no publicly available research articles or data detailing the use of imaging and microscopic techniques for the specific cellular localization and analysis of the effects of the chemical compound this compound.

Extensive searches were conducted using a variety of keywords and strategies, including "this compound cellular localization microscopy," "imaging studies of this compound in cells," "fluorescence microscopy of this compound," "confocal microscopy this compound cellular effects," "visualizing this compound in plant cells," "this compound phytoalexin localization studies," "this compound biosynthesis cellular localization," "microscopy of this compound effects on fungal cells," "Broussonetia papyrifera phytoalexin imaging," "cellular targets of this compound microscopy," and "visualizing this compound accumulation in plant tissue."

These searches did not yield any specific studies that employed techniques such as fluorescence microscopy, confocal microscopy, super-resolution microscopy, electron microscopy, or other advanced imaging modalities to determine the subcellular distribution of this compound or to visualize its direct morphological or physiological effects on plant or fungal cells.

While there is research on the localization of other phytoalexins and the general application of microscopy in plant-pathogen interactions, the explicit instructions to focus solely on this compound prevent the inclusion of such related but non-specific information. Therefore, this section cannot be completed with scientifically accurate and specific research findings as requested in the instructions.

Ecological and Inter Species Interactions of Broussin

Presence and Significance in Plant Extracts and Related Biota Broussin has been reported in specific plant species. It has been found in Dracaena cochinchinensis and Broussonetia papyrifera.np-mrd.orgnih.govBroussonetia papyrifera, also known as paper mulberry, is a well-known traditional natural resource.ijcrr.comExtracts from Broussonetia papyrifera contain various phytochemicals, including flavonoids, which are reported to have a wide range of pharmacological properties.researchgate.netthis compound is listed among compounds found in Broussonetia papyrifera extracts.researchgate.netThe presence of this compound in these plant extracts is significant as it is a natural product and a flavonoid, contributing to the overall phytochemical profile of the plant.np-mrd.orgresearchgate.netPhytochemical screening of plant extracts commonly reveals the presence of various compounds, including flavonoids, which are known for their biological activities.researchgate.netsld.cuiajps.com

Table 1: Compound Information

Compound NamePubChem CID
This compound442277
Broussonin C442289

Table 2: Reported Plant Sources of this compound

Plant Species
Dracaena cochinchinensis
Broussonetia papyrifera

Future Research Directions and Translational Potential Excluding Clinical Human Trials

Exploration of Undiscovered Biological Targets and Pathways

Understanding the specific biological targets and pathways that Broussin interacts with is a critical area for future research. While flavonoids, as a class, are known to exhibit a range of activities, the precise molecular mechanisms of this compound remain to be fully elucidated. Research could focus on identifying the proteins, enzymes, or signaling cascades that this compound modulates. Techniques such as affinity chromatography, reporter gene assays, and high-throughput screening could be employed to pinpoint these interactions. Furthermore, investigating the downstream effects of this compound's binding to its targets will help map the specific biological pathways influenced by this compound. This exploration is essential for understanding its potential roles in various biological processes and for identifying potential therapeutic or agricultural applications. Identifying novel targets could also reveal previously unknown bioactivities of this compound. patsnap.comunrika.ac.id

Development of Novel Analogs with Improved Specificity and Potency

The synthesis and evaluation of novel this compound analogs represent a significant future research direction. By modifying the chemical structure of this compound, researchers aim to develop compounds with enhanced specificity for particular biological targets and increased potency. llnl.govnih.gov Structure-activity relationship (SAR) studies will be crucial in this process, correlating specific structural modifications with changes in biological activity. Computational modeling and rational drug design approaches can guide the synthesis of these analogs, predicting their binding affinity and potential efficacy. umn.edu The goal is to create compounds that retain or improve upon the desirable properties of natural this compound while potentially reducing off-target effects or improving pharmacokinetic properties, although research in this area would exclude clinical human trials. nih.gov

Biotechnological Approaches for Enhanced this compound Production

Given that this compound is a plant metabolite, biotechnological approaches offer a promising avenue for enhanced and sustainable production. mdpi.com Research could focus on optimizing the extraction and purification of this compound from its natural sources, such as Broussonetia papyrifera. researchgate.net Additionally, exploring microbial fermentation or plant cell culture techniques could lead to scalable and cost-effective methods for this compound production. nih.gov Genetic engineering of host organisms or plant species to increase this compound biosynthesis or accumulate higher concentrations of the compound is another potential research area. nih.gov Optimizing culture conditions, nutrient media, and other parameters will be essential to maximize yield and purity using these biotechnological methods.

Integration of Omics Data for Systems-Level Understanding

Integrating data from various omics disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, will provide a systems-level understanding of this compound's effects on biological systems. brjac.com.brresearchgate.netnih.govnbis.sescilifelab.se By analyzing how this compound influences gene expression, protein profiles, and metabolite levels, researchers can gain comprehensive insights into the complex network of interactions triggered by this compound. brjac.com.brresearchgate.net This integrated approach can help identify key biological processes and pathways affected by this compound, reveal potential biomarkers of its activity, and provide a more complete picture of its biological impact. nih.govnbis.se Advanced bioinformatics and computational tools are essential for analyzing and interpreting these large datasets, facilitating the discovery of novel insights into this compound's mechanisms of action within the broader context of cellular and organismal biology. brjac.com.brresearchgate.netscilifelab.se

Q & A

Basic Research Questions

Q. How can researchers design initial experiments to synthesize Broussin with high reproducibility?

  • Methodological Answer : Begin with a literature review to identify existing synthetic pathways. Use controlled variables (e.g., temperature, catalysts, solvent systems) and document deviations. Employ orthogonal characterization techniques (e.g., NMR, HPLC, mass spectrometry) to confirm structural integrity. For reproducibility, follow standardized protocols from peer-reviewed syntheses and include step-by-step procedural details in supplementary materials .

Q. What analytical methods are critical for characterizing this compound’s molecular structure and purity?

  • Methodological Answer : Combine spectroscopic methods (e.g., FTIR for functional groups, X-ray crystallography for 3D conformation) with chromatographic techniques (e.g., HPLC for purity assessment). Validate purity using elemental analysis and melting point consistency. Cross-reference results with computational simulations (e.g., DFT for spectral predictions) to resolve ambiguities .

Q. How can researchers identify gaps in existing literature on this compound’s physicochemical properties?

  • Methodological Answer : Conduct systematic reviews using databases like PubMed or SciFinder, filtering for keywords (e.g., "this compound synthesis," "thermal stability"). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas, such as solvent compatibility or polymorphic forms .

Q. What protocols ensure accurate measurement of this compound’s purity during synthesis?

  • Methodological Answer : Implement real-time monitoring via TLC or GC-MS during reaction progression. Post-synthesis, use recrystallization or column chromatography for purification, followed by quantitative analysis (e.g., HPLC with UV detection at λ-max specific to this compound). Report purity thresholds (e.g., ≥95%) and batch-to-batch variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., assay type, cell lines). Replicate studies under standardized conditions, using dose-response curves and controls for batch effects. Apply mechanistic studies (e.g., molecular docking to validate target interactions) to reconcile discrepancies .

Q. What computational strategies optimize this compound’s derivatization for enhanced pharmacological properties?

  • Methodological Answer : Use QSAR models to predict bioactivity of structural analogs. Combine molecular dynamics simulations with synthetic accessibility scores (e.g., SYLVIA) to prioritize feasible derivatives. Validate predictions via in vitro assays, focusing on ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters .

Q. How can researchers design cross-disciplinary studies to explore this compound’s applications in material science?

  • Methodological Answer : Integrate synthetic chemistry with material characterization (e.g., SEM for morphology, DSC for thermal behavior). Collaborate with computational chemists to model this compound’s polymer compatibility or conductivity. Use iterative design-of-experiment (DoE) frameworks to balance feasibility and innovation .

Q. What methodologies address this compound’s stability challenges in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under varied conditions (humidity, temperature). Monitor degradation via LC-MS and identify byproducts. Develop kinetic models (e.g., Arrhenius equations) to predict shelf life. Explore formulation strategies (e.g., lyophilization, encapsulation) to mitigate instability .

Methodological Frameworks

  • For Experimental Design : Adhere to PICOT (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies. Example: "How does this compound’s concentration (Intervention) affect cytotoxicity (Outcome) in in vitro models (Population) compared to analogs (Comparison) over 72h (Time)?" .
  • For Data Contradictions : Apply triangulation by cross-validating results through multiple methods (e.g., biochemical assays, computational predictions, and structural analysis) .

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Broussin

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